

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Cashmeran

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Compound of Interest

Compound Name: Cashmeran

Cat. No.: B120643

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Introduction

Cashmeran®, a synthetic fragrance with the chemical name 1,1,2,3,3-pentamethyl-1,2,3,5,6,7-hexahydro-4H-inden-4-one, is a widely used ingredient in a variety of consumer products, including perfumes, cosmetics, and household cleaners.[1][2] Its complex and diffusive scent profile, characterized by musky, woody, and spicy notes, makes it a valuable component in modern perfumery.[3][4] The increasing use of **Cashmeran** necessitates robust and efficient analytical methods for its quantification and characterization in various matrices.[5]

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that integrates extraction, concentration, and sample introduction into a single step.[6] Headspace SPME (HS-SPME) is particularly well-suited for the analysis of volatile and semi-volatile compounds like **Cashmeran** from complex matrices, as it minimizes matrix effects by sampling the vapor phase above the sample.[6] This document provides detailed application notes and protocols for the sampling of **Cashmeran** using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of Cashmeran

A thorough understanding of the physicochemical properties of **Cashmeran** is essential for the development of an effective SPME method. These properties guide the selection of the appropriate SPME fiber and the optimization of extraction parameters.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₂₂ O	[7][8]
Molecular Weight	206.32 g/mol	[7][9]
Physical Form	White solid at room temperature	[3][7]
Melting Point	27 °C	[1][3][9]
Boiling Point	~220-285 °C (may decompose at higher temperatures)	[1][3][7][9]
Vapor Pressure	1 Pa @ 25 °C	[1][8]
Water Solubility	49.1 mg/L @ 20 °C	[1][7][8]
Log K _{ow} (Octanol-Water Partition Coefficient)	4.2	[1][3]

SPME Fiber Selection

The choice of SPME fiber coating is critical for the efficient extraction of the target analyte. The selection is based on the analyte's polarity and volatility. For a semi-volatile and relatively nonpolar compound like **Cashmeran** (Log K_{ow} = 4.2), a fiber with a nonpolar or bipolar stationary phase is recommended.

SPME Fiber Coating	Polarity	Recommended for	Rationale for Cashmeran
Polydimethylsiloxane (PDMS)	Nonpolar	Nonpolar, volatile to semi-volatile compounds.	Good general-purpose fiber for nonpolar analytes.
Divinylbenzene/Polydimethylsiloxane (DVB/PDMS)	Bipolar	Aromatic compounds, volatiles, and semi-volatiles.	The DVB provides a porous surface that enhances the adsorption of aromatic compounds like Cashmeran. Often considered a good choice for fragrance analysis. [10]
Carboxen/Polydimethylsiloxane (CAR/PDMS)	Bipolar	Volatile organic compounds and gases.	While effective for smaller volatiles, it may not be the optimal choice for the larger, semi-volatile Cashmeran molecule compared to DVB/PDMS.

Recommendation: A Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber of 65 μm thickness is recommended as a starting point for the analysis of **Cashmeran**.

Experimental Protocol: Headspace SPME-GC-MS Analysis of Cashmeran

This protocol outlines the steps for the extraction and analysis of **Cashmeran** from a liquid sample (e.g., cosmetic lotion, rinse-off product) using Headspace SPME followed by GC-MS.

Materials and Reagents

- SPME Fiber Assembly: Manual or autosampler-compatible SPME holder with a 65 μm DVB/PDMS fiber.
- Sample Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.
- **Cashmeran** Standard: Analytical grade standard of **Cashmeran**.
- Solvent: Methanol or ethanol (HPLC grade) for standard preparation.
- Sodium Chloride (NaCl): Analytical grade, for modifying sample matrix ionic strength.
- Sample Matrix: The product to be analyzed (e.g., perfume, lotion, fabric softener).

Instrumentation

- Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass selective detector (MSD).
- GC Column: A nonpolar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 μm film thickness).

Standard Preparation

- Prepare a stock solution of **Cashmeran** (e.g., 1000 $\mu\text{g/mL}$) in methanol.
- Perform serial dilutions of the stock solution to prepare working standards in the desired concentration range (e.g., 10 ng/mL to 1000 ng/mL).

Sample Preparation

- Accurately weigh or pipette a known amount of the sample (e.g., 0.1 - 1.0 g) into a 20 mL headspace vial. For solid samples, ensure they are finely divided to maximize surface area.
- Add a consistent volume of deionized water if the sample is not already aqueous (e.g., to a total volume of 5 mL).
- (Optional but recommended) Add a known amount of sodium chloride (e.g., 1 g) to the vial. This increases the ionic strength of the aqueous phase and promotes the partitioning of

hydrophobic compounds like **Cashmeran** into the headspace ("salting-out" effect).

- Immediately seal the vial with the screw cap.

SPME Extraction

- Place the sealed vial in a heating block or the agitator of an autosampler set to the desired extraction temperature (e.g., 60 °C).
- Allow the sample to equilibrate at this temperature for a set period (e.g., 10 minutes) with gentle agitation.
- Expose the DVB/PDMS fiber to the headspace above the sample for a defined extraction time (e.g., 30 minutes). Ensure the fiber does not touch the sample.
- After extraction, retract the fiber into the needle.

GC-MS Analysis

- Immediately introduce the SPME fiber into the GC injector, which is set to a desorption temperature (e.g., 250 °C) and in splitless mode.
- Desorb the analytes from the fiber for a specified time (e.g., 2-5 minutes).
- Start the GC-MS data acquisition.
- The following are suggested GC-MS parameters, which should be optimized for your specific instrument:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
 - MS Transfer Line Temperature: 280 °C
 - Ion Source Temperature: 230 °C

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity, monitoring characteristic ions of **Cashmeran** (e.g., m/z 191, 206).

Fiber Conditioning

Before the first use and after each analysis, the SPME fiber should be conditioned in the GC injector at a temperature recommended by the manufacturer (e.g., 250 °C) for 15-30 minutes to remove any contaminants.

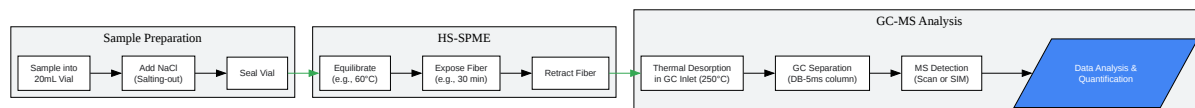
Data Presentation: Example Quantitative Results

The following table presents hypothetical, yet realistic, quantitative data for the analysis of **Cashmeran** in three different consumer product matrices using the described HS-SPME-GC-MS protocol. This demonstrates how results can be structured for clear comparison.

Sample Matrix	Sample Weight (g)	Measured Concentration (µg/g)	Relative Standard Deviation (RSD, n=3) (%)
Fine Fragrance	0.1	18,500 (1.85%)	4.2
Fabric Softener	1.0	450 (0.045%)	6.8
Body Lotion	0.5	120 (0.012%)	5.5

Visualizations

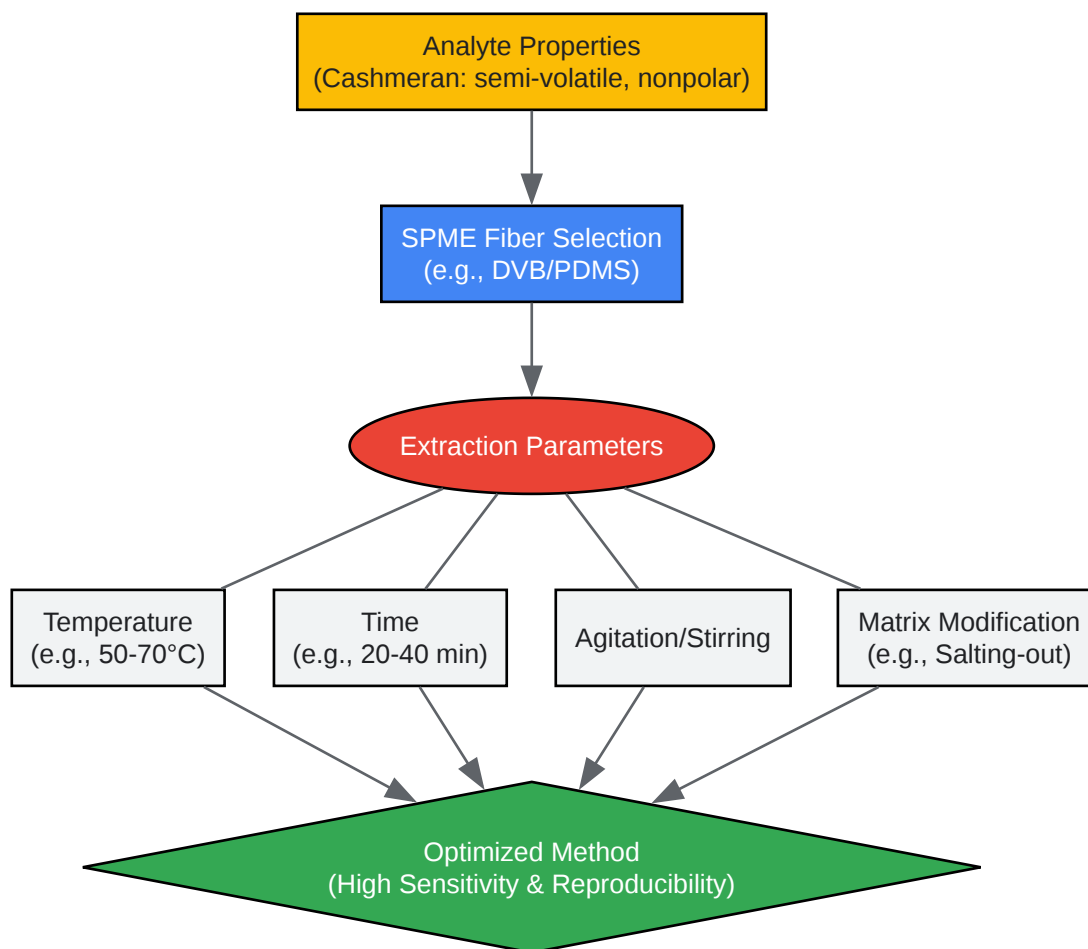
Experimental Workflow Diagram



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Caption: HS-SPME-GC-MS workflow for **Cashmeran** analysis.

Logical Relationship for Method Optimization



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Caption: Key factors for SPME method optimization.

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